N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the reaction of 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Coupling with the phenyl group: The oxadiazole intermediate is then coupled with a phenyl derivative through a suitable coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the furan ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups present in the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide
- N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide
- N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide
Comparison
Compared to its analogs, N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorophenyl group may enhance the compound’s ability to interact with specific molecular targets, leading to improved efficacy in certain applications. Additionally, the presence of the furan ring contributes to the compound’s overall stability and solubility, making it a valuable scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C19H12ClN3O3 |
---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H12ClN3O3/c20-13-9-7-12(8-10-13)17-22-19(26-23-17)14-4-1-2-5-15(14)21-18(24)16-6-3-11-25-16/h1-11H,(H,21,24) |
InChI Key |
YNWOLOHOYRMCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.